(S)-2-aminobutan-1-ol

Catalog No.
S663534
CAS No.
5856-62-2
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-aminobutan-1-ol

CAS Number

5856-62-2

Product Name

(S)-2-aminobutan-1-ol

IUPAC Name

(2S)-2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1

InChI Key

JCBPETKZIGVZRE-BYPYZUCNSA-N

SMILES

CCC(CO)N

Synonyms

(2S)-2-Amino-1-butanol; (+)-2-Amino-1-butanol; (2S)-2-Aminobutan-1-ol; (S)-2-Aminobutanol; L-(+)-2-Aminobutanol; d-2-Amino-1-butanol;

Canonical SMILES

CCC(CO)N

Isomeric SMILES

CC[C@@H](CO)N

The exact mass of the compound (S)-2-aminobutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-aminobutan-1-ol (CAS 5856-62-2) is an enantiopure, aliphatic chiral amino alcohol that serves as a critical building block in the pharmaceutical and fine chemical industries. Operating as a bifunctional precursor, it features both a primary amine and a primary alcohol, enabling straightforward cyclization and condensation reactions. As a liquid at room temperature with a boiling point of 172-174 °C, it integrates seamlessly into standard continuous-flow and batch reactor setups. Procurement of this specific (S)-enantiomer (typically ≥98% ee) is primarily driven by its indispensable role in synthesizing active pharmaceutical ingredients (APIs) where strict stereochemical control is mandated by regulatory bodies to ensure drug efficacy and safety .

Substituting enantiopure (S)-2-aminobutan-1-ol with its racemic counterpart (CAS 96-20-8) or the (R)-enantiomer introduces catastrophic failures in downstream pharmaceutical applications. In the synthesis of the anti-tuberculosis drug ethambutol, the use of the racemate or the (R)-enantiomer generates (R,R)-ethambutol, a toxic byproduct that causes irreversible optic neuritis and blindness. Furthermore, attempting to procure the cheaper racemate and resolve it in-house requires complex unit operations—such as diastereomeric salt formation with L-tartaric acid followed by bipolar membrane electrodialysis—which severely inflate energy costs and cap theoretical yields at 50% per cycle. Consequently, direct procurement of the (S)-enantiomer is not merely a preference, but a strict regulatory and process-economic necessity [1].

Precursor Suitability for Anti-Tuberculosis API (Ethambutol)

The synthesis of ethambutol requires strict stereocontrol, as the enantiomers exhibit drastically different pharmacological profiles. Direct utilization of (S)-2-aminobutan-1-ol yields (S,S)-ethambutol, the active bacteriostatic agent. In contrast, using racemic 2-aminobutanol produces a mixture containing (R,R)-ethambutol, which is highly toxic and causes blindness [1].

Evidence DimensionEnantiomeric safety in API synthesis
Target Compound Data(S)-2-aminobutanol directly yields the safe, active (S,S)-ethambutol.
Comparator Or BaselineRacemic 2-aminobutanol yields a mixture containing toxic (R,R)-ethambutol.
Quantified DifferenceBypassing the racemate eliminates the risk of synthesizing the blindness-inducing (R,R)-isomer and avoids a 50% loss of starting material.
ConditionsAPI synthesis for human administration

Procurement of the enantiopure (S)-form is mandatory to meet FDA/EMA safety regulations and avoid catastrophic drug toxicity.

Process Economics and Chiral Resolution Avoidance

Procuring enantiopure (S)-2-aminobutan-1-ol directly bypasses the energy-intensive chiral resolution required when starting from the racemate. Resolving racemic 2-aminobutanol via diastereomeric salt formation with L-tartaric acid and subsequent bipolar membrane electrodialysis (BMED) consumes significant energy and requires additional reagents. BMED resolution processes consume approximately 1.88 kWh/kg of energy to achieve a 92.28% conversion rate at 98.2% purity [1]. Direct procurement of the (S)-enantiomer (≥98% ee) eliminates these capital-intensive unit operations.

Evidence DimensionEnergy and unit operations for chiral resolution
Target Compound DataCommercial (S)-2-aminobutanol is ready for direct coupling (≥98% ee).
Comparator Or BaselineIn-house resolution of racemic 2-aminobutanol via BMED requires 1.88 kWh/kg.
Quantified DifferenceDirect procurement saves 1.88 kWh/kg in energy costs, eliminates resolving agent consumption, and avoids the 50% theoretical yield cap per resolution cycle.
ConditionsIndustrial-scale chiral separation and API manufacturing

Eliminating in-house chiral resolution drastically reduces energy consumption, cycle times, and waste generation in commercial API production.

Yield Efficiency in Antiepileptic API Manufacturing (Levetiracetam)

In the modern asymmetric synthesis of the antiepileptic drug levetiracetam, (S)-2-aminobutan-1-ol serves as the critical chiral starting point. It is converted to (S)-2-aminobutyramide or directly cyclized to form the core pyrrolidone ring. The (R)-enantiomer of levetiracetam possesses zero antiepileptic activity [1]. By procuring the pure (S)-enantiomer rather than the (R)-enantiomer or the racemate, manufacturers ensure that 100% of the theoretical conversion yields the pharmacologically active form, entirely bypassing the need for downstream chiral chromatography.

Evidence DimensionStereocontrol and yield in API synthesis
Target Compound Data(S)-2-aminobutanol yields 100% active (S)-levetiracetam (theoretical).
Comparator Or Baseline(R)-2-aminobutanol yields (R)-levetiracetam, which has 0% antiepileptic activity.
Quantified DifferenceStarting with the pure (S)-precursor prevents a 50% or total loss of product efficacy compared to racemic or (R)-based synthesis routes.
ConditionsAsymmetric synthesis of levetiracetam/brivaracetam

Maximizing the yield of the active API enantiomer directly improves manufacturing margins and eliminates costly downstream chiral purification steps.

Steric Tuning in Chiral Ligand Synthesis (Oxazolines)

(S)-2-aminobutan-1-ol is widely used to synthesize chiral oxazoline and bis(oxazoline) ligands for transition-metal catalysis. The choice of amino alcohol dictates the steric bulk at the stereocenter of the resulting ligand. (S)-2-aminobutanol provides an ethyl group, offering an intermediate steric profile compared to the methyl group from (S)-alaninol or the isopropyl group from (S)-valinol [1]. This specific steric hindrance is often necessary to optimize enantiomeric excess (ee) in specific palladium- or nickel-catalyzed allylic alkylations where valinol is too bulky and alaninol is too small.

Evidence DimensionSteric bulk of the oxazoline substituent
Target Compound Data(S)-2-aminobutanol provides an ethyl (-CH2CH3) group.
Comparator Or Baseline(S)-alaninol (methyl) and (S)-valinol (isopropyl).
Quantified DifferenceThe ethyl group provides a distinct steric environment that can fine-tune catalyst enantioselectivity when methyl is insufficient and isopropyl causes excessive steric clash.
ConditionsTransition-metal catalyzed asymmetric synthesis using oxazoline ligands

Access to the ethyl-substituted chiral auxiliary allows process chemists to optimize enantiomeric excess in catalytic reactions where other common amino alcohols fail.

First-Line Anti-Tuberculosis API Manufacturing (Ethambutol)

Driven by the strict requirement to avoid the blindness-inducing (R,R)-isomer, (S)-2-aminobutan-1-ol is the mandatory precursor for synthesizing (S,S)-ethambutol. Its direct use bypasses the need for complex in-house chiral resolution, ensuring regulatory compliance and maximizing process yield[1].

Antiepileptic Drug Synthesis (Levetiracetam and Brivaracetam)

As a critical chiral building block, (S)-2-aminobutan-1-ol is utilized in the asymmetric synthesis of levetiracetam and brivaracetam. Procuring the pure (S)-enantiomer ensures that the final API possesses the required antiepileptic activity, eliminating the waste and cost associated with racemic synthesis and downstream chiral chromatography [2].

Synthesis of Chiral Oxazoline Ligands for Asymmetric Catalysis

In the development of homogeneous catalysts, (S)-2-aminobutan-1-ol is condensed with nitriles or carboxylic acids to form chiral oxazoline and bis(oxazoline) ligands. The resulting ethyl-substituted stereocenter provides a unique steric environment, allowing chemists to fine-tune enantioselectivity in palladium, nickel, and ruthenium-catalyzed transformations where standard valinol or alaninol derivatives are suboptimal [3].

Chiral Resolving Agent in Diastereomeric Salt Formation

Beyond its role as a structural building block, (S)-2-aminobutan-1-ol is employed as a resolving agent to separate racemic mixtures of chiral acids. Its specific basicity and steric profile allow for the efficient crystallization of diastereomeric salts, facilitating the industrial-scale resolution of high-value acidic intermediates[4].

XLogP3

-0.4

UNII

98JEM4YEBR

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5856-62-2

Wikipedia

(+)-2-amino-1-butanol

Dates

Last modified: 08-15-2023

Explore Compound Types